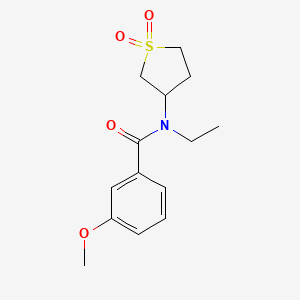

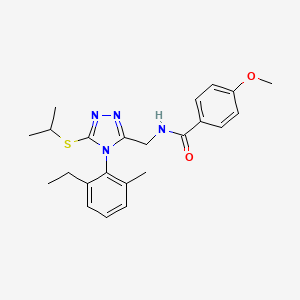

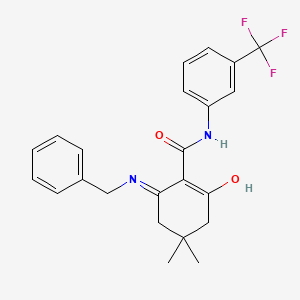

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

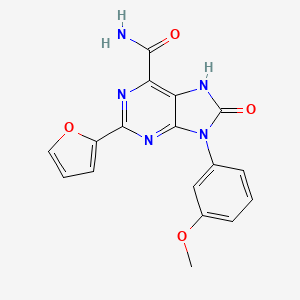

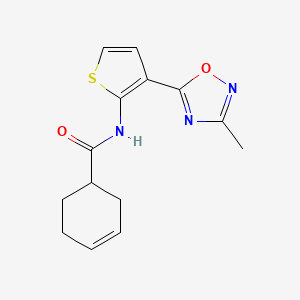

The compound “N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers” is a novel G protein-gated inwardly-rectifying potassium (GIRK) channel activator . It was identified through lead optimization efforts, where a new ether-based scaffold was paired with a novel sulfone-based head group .

Synthesis Analysis

The synthesis of this compound involved the coupling of a new ether-based scaffold with a previously identified N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1 H-pyrazol-5-yl) head group . The synthetic chemistry work was performed by a team of researchers .Chemical Reactions Analysis

The chemical optimization of the compound improved its potency, human liver microsome stability, and brain penetration in rats .Applications De Recherche Scientifique

Chemodivergent Annulations via C-H Activation

The study by Xu et al. (2018) demonstrates Rhodium(III)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides through C-H activation. This research highlights the potential for creating diverse molecular architectures from methoxybenzamide derivatives, suggesting utility in synthetic chemistry and material science. The process is noted for its redox-neutral and chemodivergent characteristics, providing a basis for the synthesis of complex molecules from simpler benzamide derivatives (Xu, Zheng, Yang, & Li, 2018).

Antibacterial Applications

Haydon et al. (2010) explored the synthesis and characterization of potent inhibitors of the bacterial cell division protein FtsZ, based on modifications of 3-methoxybenzamide. These compounds displayed improved pharmaceutical properties and potent antistaphylococcal activity, underscoring the relevance of methoxybenzamide derivatives in developing new antibacterial agents. This suggests potential for N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-methoxybenzamide in similar antibacterial applications (Haydon, Bennett, Brown, et al., 2010).

Dopamine D(4) Receptor Binding

Research by Colabufo et al. (2001) on the determination of dopamine D(4) receptor density in rat striatum using specific ligands points to the utility of methoxybenzamide derivatives in neuropharmacology. This indicates that similar compounds might be useful in probing neurological pathways and understanding receptor dynamics, potentially extending to the study of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-methoxybenzamide (Colabufo, Berardi, Calò, et al., 2001).

Liquid Crystalline Properties

Investigation into mesomorphic properties of benzamide derivatives by Kise et al. (1978) reveals the potential for utilizing such compounds in the development of liquid crystal materials. The study found that certain ylide derivatives exhibit liquid crystallinity, which could inform the design of new materials with specific optical properties. This area could be relevant for exploring the properties of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-methoxybenzamide in material sciences (Kise, Nishisaka, Asahara, & Senō, 1978).

Mécanisme D'action

Propriétés

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-ethyl-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-3-15(12-7-8-20(17,18)10-12)14(16)11-5-4-6-13(9-11)19-2/h4-6,9,12H,3,7-8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNQQAUQZFLRXTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-methoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone dihydrochloride](/img/structure/B2844807.png)

![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2844813.png)

![2-(6-Cyclopropylpyrimidin-4-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2844820.png)

![4-[6-[(4-tert-butylphenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2844825.png)

![2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2844829.png)